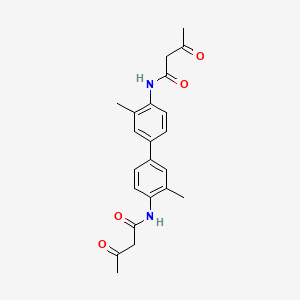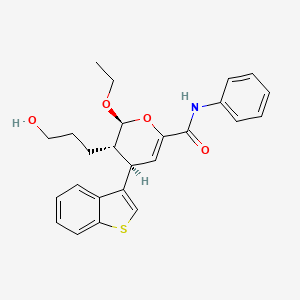
Cinobufagin
Übersicht
Beschreibung
Cinobufagin ist ein natürlicher Wirkstoff, der aus der traditionellen chinesischen Medizin Venenum Bufonis isoliert wird, bei der es sich um die getrocknete Sekretion der Ohrmuschel- oder Hautdrüse von Bufo gargarizans Cantor oder Bufo melanostictus Schneider handelt . Es ist ein kardiotoxisches Bufanolid-Steroid, das ähnliche Wirkungen wie Digitalis hat und in der traditionellen chinesischen Medizin verwendet wird . This compound hat sich als vielversprechend bei der Behandlung von Krebs erwiesen, da es die Apoptose von Tumorzellen und den Zellzyklusarrest induzieren, die Proliferation, Migration, Invasion und Autophagie von Tumorzellen hemmen, die Angiogenese reduzieren und die Mehrfachresistenz von Tumorzellen umkehren kann .
Vorbereitungsmethoden
Cinobufagin kann aus der traditionellen chinesischen Medizin namens ChanSu isoliert werden, die aus den Sekreten von Bufo gargarizans hergestellt wird . Der Isolierungsprozess beinhaltet das Eluieren von Resibufogenin mit Kieselgel-Säulenchromatographie unter Verwendung eines Verhältnisses von 5:1 Cyclohexan zu Aceton als Lösungsmittel in der mobilen Phase. Anschließend können this compound und Bufalin mit Hilfe einer Hochleistungsflüssigkeitschromatographiesäule mit einem 72:28 Methanol-Wasser-Lösungsmittel getrennt und gereinigt werden .
Analyse Chemischer Reaktionen
Cinobufagin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann DNA-Schäden auslösen und den mitochondrialen und den Todesrezeptor-Signalweg aktivieren, was zu Apoptose führt . Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören die Aktivierung von Caspasen und die Hemmung von Proteintyrosin/Serinkinase wie EGFR, ERBB2 und CDK2 . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören apoptotische Zellen und reduzierte Tumorzellproliferation .
Wissenschaftliche Forschungsanwendungen
Cinobufagin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin hat es sich gezeigt, dass es antitumorale pharmakologische Wirkungen hat, was es zu einem vielversprechenden Therapeutikum gegen Krebs macht . Es kann die Apoptose von Tumorzellen induzieren, die Proliferation, Migration, Invasion und Autophagie von Tumorzellen hemmen, die Angiogenese reduzieren und die Mehrfachresistenz von Tumorzellen umkehren . Darüber hinaus hat this compound immunmodulatorische und analgetische Eigenschaften, und es kann die Sekretion von Aldosteron und Cortisol in menschlichen Nebennierenrindenzellen hemmen . In der Chemie wird this compound verwendet, um die Mechanismen der Apoptose und die Wirkungen von Bufanolid-Steroiden zu untersuchen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Apoptose von Tumorzellen und den Zellzyklusarrest induziert, die Proliferation, Migration, Invasion und Autophagie von Tumorzellen hemmt, die Angiogenese reduziert und die Mehrfachresistenz von Tumorzellen umkehrt . Es löst DNA-Schäden aus und aktiviert den mitochondrialen und den Todesrezeptor-Signalweg . Darüber hinaus kann this compound Proteintyrosin/Serinkinase wie EGFR, ERBB2 und CDK2 hemmen, was zu Zellzyklusarrest und Apoptose führt . Es moduliert auch die angeborenen Immunantworten des Menschen und löst antibakterielle Aktivität aus, indem es die Expression antimikrobieller Peptide hochreguliert und die Sekretion neutrophiler antibakterieller Aktivität induziert .
Wirkmechanismus
Cinobufagin exerts its effects by inducing tumor cell apoptosis and cycle arrest, inhibiting tumor cell proliferation, migration, invasion, and autophagy, reducing angiogenesis, and reversing tumor cell multidrug resistance . It triggers DNA damage and activates the mitochondrial pathway and the death receptor pathway . Additionally, this compound can inhibit protein tyrosine/serine kinases such as EGFR, ERBB2, and CDK2, leading to cell cycle arrest and apoptosis . It also modulates human innate immune responses and triggers antibacterial activity by upregulating the expression of antimicrobial peptides and inducing the secretion of neutrophil antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Cinobufagin ähnelt anderen Bufadienoliden wie Resibufogenin, Bufalin, Gamabufotalin, Arenobufagin und Bufotalin . Diese Verbindungen haben ähnliche pharmakologische Wirkungen, darunter Antitumoraktivität, immunmodulatorische Eigenschaften und die Fähigkeit, Apoptose zu induzieren . This compound ist einzigartig in seiner Fähigkeit, Proteintyrosin/Serinkinase zu hemmen und die angeborenen Immunantworten des Menschen zu modulieren . Dies macht es zu einem vielversprechenden Therapeutikum gegen Krebs und andere Krankheiten.
Eigenschaften
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULJPGYOQQXTK-OLRINKBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026953 | |
| Record name | Cinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-37-1 | |
| Record name | Cinobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinobufagin venom toad | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINOBUFAGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)


